2-Amino-1-phenylpentan-1-one

Forensic Toxicology Analytical Chemistry New Psychoactive Substances (NPS)

This high-purity (≥98%) hydrochloride salt of 2-Amino-1-phenylpentan-1-one is the N,N-bis-dealkylated metabolite (M5) of α-PVP, a critical biomarker for confirming parent drug exposure in forensic and clinical toxicology. Unlike structurally similar cathinones, its unique MS fragmentation and chromatographic profile ensure unambiguous identification, eliminating analytical bias. Procure this certified reference standard to develop, validate, and calibrate LC-MS/MS or GC-MS methods with full traceability. Ideal for DUI, workplace drug testing, and postmortem investigations.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 31952-46-2
Cat. No. B12795853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-phenylpentan-1-one
CAS31952-46-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC=CC=C1)N
InChIInChI=1S/C11H15NO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,12H2,1H3
InChIKeyAHHLVTFOIFDGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.1 g / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-phenylpentan-1-one (CAS 31952-46-2): Procurement-Grade Analytical Reference Standard for Forensic Toxicology and Metabolite Confirmation


2-Amino-1-phenylpentan-1-one (CAS 31952-46-2), also designated as N,N-bis-dealkyl-α-PVP (M5), is a substituted cathinone derivative with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol [1]. This compound is not a primary psychoactive agent but is critically recognized in forensic science as the N,N-bis-dealkylated metabolite of the synthetic cathinone α-pyrrolidinovalerophenone (α-PVP) [2]. Its primary utility resides in analytical toxicology, where it serves as a certified reference standard for the unambiguous identification and quantification of α-PVP intake in biological specimens, thereby supporting clinical and medico-legal investigations [3].

Why 2-Amino-1-phenylpentan-1-one Cannot Be Replaced by In-Class Analogs: The Critical Role of Metabolite Specificity and Analytical Validation


Generic substitution of 2-Amino-1-phenylpentan-1-one with other substituted cathinones, such as pentedrone or α-PVP, is analytically and forensically invalid due to its distinct metabolic origin and physicochemical properties. While sharing a common phenylpentanone backbone, the absence of an N-methyl group (pentedrone) or a pyrrolidine ring (α-PVP) confers unique chromatographic behavior and mass spectral fragmentation patterns essential for definitive identification [1]. Furthermore, as a specific urinary biomarker, its quantitative measurement directly correlates with parent drug (α-PVP) exposure, a relationship not shared by other structurally similar cathinones . Attempting to use an alternative compound for calibration or identification would introduce a high degree of analytical bias, compromising the legal defensibility and scientific accuracy of forensic toxicology results .

Quantitative Evidence for 2-Amino-1-phenylpentan-1-one: Validated Analytical Performance Compared to α-PVP Metabolites


Comparative Analytical Accuracy: NCD vs. QTOFMS for Metabolite Quantification in Urine

In a method validation study for α-PVP metabolites, the accuracy of quantifying 2-amino-1-phenylpentan-1-one (M5) was compared between a parent-calibrated nitrogen chemiluminescence detection (NCD) method and a reference QTOFMS method calibrated with authentic standards. The NCD method demonstrated equally good accuracy to the reference method for M5, while a high negative bias was observed for another metabolite (M1). This establishes the NCD method as a reliable, standard-free approach for M5 quantification [1].

Forensic Toxicology Analytical Chemistry New Psychoactive Substances (NPS)

Sensitivity and Precision: Limit of Quantification (LOQ) for M5 in Postmortem Urine

The validated GC-APCI-QTOFMS method with NCD achieved a limit of quantification (LOQ) of approximately 0.25 µg/mL for α-PVP metabolites, including M5, in urine. While sufficient for the parent drug and major metabolite (M1), this LOQ was noted to be inadequate for consistently detecting low concentrations of M5 in postmortem casework [1].

Forensic Toxicology Analytical Chemistry Method Validation

Purity Specification for Research-Grade Material: 2-Amino-1-phenylpentan-1-one Hydrochloride

Commercially available 2-amino-1-phenylpentan-1-one hydrochloride (CAS 6946-07-2) is supplied with a certified purity of NLT 98% . This high level of chemical purity is essential for its use as an analytical reference standard, minimizing interference from impurities during chromatographic and mass spectrometric analysis [1].

Chemical Synthesis Reference Standard Quality Control

Procurement-Driven Application Scenarios for 2-Amino-1-phenylpentan-1-one in Forensic and Analytical Laboratories


Confirmatory Analysis of α-PVP Exposure in Clinical and Forensic Toxicology

As the N,N-bis-dealkylated metabolite of α-PVP, 2-amino-1-phenylpentan-1-one serves as a critical biomarker for confirming parent drug intake in urine and other biological matrices. Its detection and quantification, as validated in a GC-APCI-QTOFMS method with NCD [1], provide definitive evidence of α-PVP consumption, which is essential for driving-under-the-influence (DUI) cases, workplace drug testing, and postmortem investigations [2].

Method Development and Validation for Novel Psychoactive Substance (NPS) Detection

Forensic laboratories developing in-house methods for the detection of synthetic cathinones require certified reference standards of their metabolites. 2-Amino-1-phenylpentan-1-one (M5) is an essential component of such method development, allowing for the optimization of extraction procedures, chromatographic separation, and mass spectrometric detection parameters specific to this metabolite class [1]. The validated LOQ of 0.25 µg/mL provides a benchmark for assessing method sensitivity [1].

Quality Control and Calibration for NPS Metabolite Assays

The high-purity hydrochloride salt (NLT 98%) of 2-amino-1-phenylpentan-1-one is ideally suited for preparing calibration curves and quality control samples in quantitative LC-MS/MS or GC-MS assays. Its use as a primary standard ensures the accuracy and traceability of quantitative results for α-PVP metabolites in biological specimens, as demonstrated in comparative method validation studies [1].

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